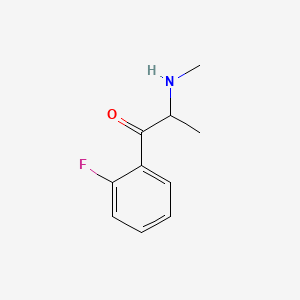

2-Fluoromethcathinone

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1186137-35-8 |

|---|---|

Fórmula molecular |

C10H12FNO |

Peso molecular |

181.21 |

Nombre IUPAC |

1-(2-fluorophenyl)-2-(methylamino)propan-1-one |

InChI |

InChI=1S/C10H12FNO/c1-7(12-2)10(13)8-5-3-4-6-9(8)11/h3-7,12H,1-2H3 |

Clave InChI |

DCMOUMKIDLRIBO-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC=CC=C1F)NC |

SMILES canónico |

CC(C(=O)C1=CC=CC=C1F)NC |

Secuencia |

A |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Spectroscopic Properties of 2-Fluoromethcathinone (2-FMC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoromethcathinone (2-FMC), a synthetic stimulant of the cathinone (B1664624) class. The document details its chemical structure, physicochemical properties, and spectroscopic characteristics. Key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are discussed in depth. This guide is intended to serve as a foundational resource for professionals in research and drug development, offering detailed experimental protocols and a summary of available spectroscopic data to aid in the identification and characterization of this compound.

Chemical Identity and Physicochemical Properties

This compound (2-FMC), also known as 2-flephedrone, is a psychoactive designer drug belonging to the cathinone family.[1] It is a positional isomer of 3-FMC and 4-FMC (flephedrone), differing in the position of the fluorine atom on the phenyl ring.[2] As a synthetic cathinone, it shares a structural resemblance to naturally occurring alkaloids found in the khat plant.

The fundamental physicochemical properties of 2-FMC are summarized in the table below. It is important to distinguish between the free base form of the molecule and its more commonly encountered hydrochloride salt, as their properties, such as molecular weight and CAS number, differ.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| IUPAC Name | 1-(2-fluorophenyl)-2-(methylamino)propan-1-one | 1-(2-fluorophenyl)-2-(methylamino)propan-1-one, hydrochloride | [1][3] |

| Synonyms | 2-FMC, 2-Flephedrone | 2-FMC HCl | [1][3] |

| CAS Number | 1186137-35-8 | 1346599-37-8 | [1][3] |

| Molecular Formula | C₁₀H₁₂FNO | C₁₀H₁₂FNO • HCl | [1][3] |

| Molecular Weight | 181.21 g/mol | 217.7 g/mol | [1][3] |

Chemical Structure:

Figure 1. Chemical structure of this compound (2-FMC).

Spectroscopic Properties and Analysis

The structural elucidation and identification of 2-FMC heavily rely on modern spectroscopic techniques. This section details the available data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-FMC, ¹H NMR provides information on the proton environments, while ¹³C NMR would reveal the carbon skeleton.

¹H NMR (Proton NMR) Data

The following table summarizes the estimated proton NMR data for this compound hydrochloride, based on analysis of its spectrum recorded in deuterium (B1214612) oxide (D₂O).

| Chemical Shift (δ) ppm (Estimated) | Multiplicity | Integration (Estimated) | Assignment |

| ~7.8-7.9 | Multiplet | 1H | Aromatic CH |

| ~7.6-7.7 | Multiplet | 1H | Aromatic CH |

| ~7.3-7.4 | Multiplet | 2H | Aromatic CH |

| ~5.2 | Quartet | 1H | CH-CH₃ |

| ~2.7 | Singlet | 3H | N-CH₃ |

| ~1.5 | Doublet | 3H | CH-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

As of the latest review of available literature, experimental ¹³C NMR data for 2-FMC has not been published. However, based on the known structure of 2-FMC and typical chemical shifts for similar compounds, the following table presents predicted ¹³C NMR chemical shifts.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~198-202 | C=O (Ketone) |

| ~160-164 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |

| ~135-138 (d) | Aromatic CH |

| ~130-133 (d) | Aromatic CH |

| ~125-128 (d) | Aromatic C-C=O |

| ~124-126 (d) | Aromatic CH |

| ~116-119 (d, ²JCF ≈ 20 Hz) | Aromatic CH |

| ~58-62 | CH-N |

| ~30-34 | N-CH₃ |

| ~15-18 | CH-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the functional groups within a molecule. While the mass spectra of fluoromethcathinone isomers are often very similar, their IR spectra, especially in the fingerprint region (below 1500 cm⁻¹), show distinct differences that allow for unambiguous identification.

Expected IR Absorption Bands for 2-FMC

The following table lists the expected IR absorption frequencies for the key functional groups present in the 2-FMC molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-3500 | Medium | N-H Stretch (Secondary Amine) |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-3000 | Medium | Aliphatic C-H Stretch |

| ~1680-1700 | Strong | C=O Stretch (Aryl Ketone) |

| ~1580-1620 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1200-1250 | Strong | C-N Stretch |

| ~1100-1200 | Strong | C-F Stretch |

| ~750-780 | Strong | C-H Bending (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining its molecular weight and elucidating its structure.

Mass Spectrum of 2-FMC

The electron ionization (EI) mass spectrum of 2-FMC is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is consistent with other cathinone derivatives.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 181 | Low | [M]⁺ (Molecular Ion) |

| 121 | Moderate | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |

| 95 | Low | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 58 | High (Base Peak) | [C₃H₈N]⁺ (Methylaminopropylidene iminium ion) |

Mechanism of Action and Signaling Pathway

2-FMC is a psychostimulant that primarily acts as a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism of action involves the interaction with and reversal of the normal function of monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in the stimulant effects of the drug. The reported half-maximal effective concentration (EC₅₀) for dopamine release is 48.7 nM.[1]

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic analyses of 2-FMC.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10 mg of this compound HCl is dissolved in ~0.7 mL of deuterium oxide (D₂O). A small quantity of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: A 400 MHz NMR spectrometer is utilized for the analysis.

-

Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width covering at least -3 to 13 ppm, a 90° pulse angle, and a relaxation delay of 45 seconds between pulses to ensure accurate integration.

Infrared (IR) Spectroscopy Protocol (General)

-

Sample Preparation (ATR): A small amount of the solid 2-FMC sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bio-Rad FTS, is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of percent transmittance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: The 2-FMC HCl sample is base-extracted into an organic solvent like chloroform (B151607) to a concentration of approximately 1 mg/mL.

-

Instrumentation: An Agilent gas chromatograph coupled to a mass selective detector (MSD).

-

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

GC Conditions:

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at 12°C/min, and held at 300°C for 9 minutes.

-

Injection: 1 µL in split mode (20:1 ratio).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 30-550 amu.

-

Source Temperature: 230°C.

-

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a sample suspected to be 2-FMC.

Conclusion

This technical guide has synthesized the available chemical and spectroscopic information for this compound. While ¹H NMR and Mass Spectrometry data are available for the characterization of 2-FMC, there is a noticeable lack of published experimental ¹³C NMR and detailed IR spectroscopic data in the public domain. The provided protocols and expected spectral characteristics offer a robust framework for the analysis of this compound. The elucidation of its mechanism of action as a norepinephrine-dopamine releasing agent is critical for understanding its pharmacological and toxicological profile. This guide serves as a valuable resource for researchers and forensic scientists working with synthetic cathinones.

References

The Dual-Action Mechanism of 2-Fluoromethcathinone at the Dopamine Transporter: A Technical Overview

For Immediate Release

Basel, Switzerland – December 21, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of 2-Fluoromethcathinone (2-FMC) on the human dopamine (B1211576) transporter (DAT). Drawing upon available data for its closely related isomer, 3-Fluoromethcathinone (3-FMC), this document elucidates the dual functionality of these compounds as both dopamine reuptake inhibitors and releasing agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Executive Summary

Substituted cathinones represent a complex class of psychoactive substances with diverse pharmacological profiles at monoamine transporters.[1][2] This whitepaper focuses on the interaction of this compound (2-FMC) with the dopamine transporter (DAT), a key protein regulating dopamine homeostasis in the central nervous system. Due to a lack of specific published data for 2-FMC, this guide leverages comprehensive in vitro data for its positional isomer, 3-Fluoromethcathinone (3-FMC), to infer its mechanistic actions. The available evidence strongly suggests that 2-FMC, like 3-FMC, functions as a DAT substrate, exhibiting a dual mechanism of action: competitive inhibition of dopamine reuptake and induction of transporter-mediated dopamine efflux.[1]

Core Mechanism of Action at the Dopamine Transporter

2-FMC is classified as a norepinephrine-dopamine releasing agent (NDRA).[3] Its primary mechanism of action involves a direct interaction with the dopamine transporter. Unlike classical reuptake inhibitors such as cocaine, which function as blockers, 2-FMC is a substrate for the transporter.[1][4] This means it is recognized and translocated into the presynaptic neuron by DAT. This substrate activity leads to two primary effects:

-

Inhibition of Dopamine Reuptake: By binding to the transporter, 2-FMC competitively inhibits the reuptake of dopamine from the synaptic cleft.[1]

-

Induction of Dopamine Efflux: Once inside the neuron, 2-FMC induces a reversal of the normal transport direction, causing a non-vesicular release of dopamine from the cytoplasm into the synapse.[1]

This dual action results in a significant and sustained increase in extracellular dopamine concentrations.

Quantitative Analysis of 3-FMC at the Human Dopamine Transporter

The following table summarizes the in vitro quantitative data for the interaction of 3-Fluoromethcathinone with the human dopamine transporter (hDAT) expressed in HEK293 cells. This data is presented as a proxy for the expected activity of 2-FMC.

| Compound | Assay | Parameter | Value (nM) | Reference |

| 3-Fluoromethcathinone (3-FMC) | Dopamine Uptake Inhibition | IC50 | 244 ± 33 | [1] |

| Dopamine Release | EC50 | 133 ± 10 | [1] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of the drug that inhibits 50% of dopamine uptake.

-

EC50 (Half-maximal effective concentration): The concentration of the drug that induces 50% of the maximal dopamine release.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the interaction of substituted cathinones with the dopamine transporter.

Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Cell Culture and Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine (2 mM), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and G418 (500 µg/mL).

-

Cells are grown to 80-90% confluency in 96-well plates.

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with Krebs-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM glucose, 10 mM HEPES, pH 7.4).

-

Cells are pre-incubated for 10 minutes at 37°C with various concentrations of the test compound (e.g., 3-FMC) or vehicle.

-

[³H]Dopamine (final concentration ~10 nM) is added to each well, and the plate is incubated for 10 minutes at 37°C.

-

The uptake is terminated by aspiration of the buffer and rapid washing with ice-cold Krebs-HEPES buffer.

-

Cells are lysed with 1% sodium dodecyl sulfate (B86663) (SDS).

-

The radioactivity in the lysate is quantified using liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM mazindol).

-

IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Dopamine Release (Efflux) Assay

This assay measures the ability of a compound to induce the release of preloaded radiolabeled dopamine from cells expressing the dopamine transporter.

Cell Culture and Preparation:

-

HEK293 cells stably expressing hDAT are cultured as described for the uptake inhibition assay.

Assay Procedure:

-

Cells are preloaded with [³H]dopamine (~10 nM) in Krebs-HEPES buffer for 30 minutes at 37°C.

-

The cells are washed three times with Krebs-HEPES buffer to remove extracellular [³H]dopamine.

-

The cells are then incubated with various concentrations of the test compound (e.g., 3-FMC) or vehicle for 30 minutes at 37°C.

-

The supernatant containing the released [³H]dopamine is collected.

-

The amount of radioactivity in the supernatant is quantified using liquid scintillation counting.

-

Basal release is determined from vehicle-treated cells.

-

EC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Visualizations of Mechanisms and Workflows

Signaling Pathway of 2-FMC at the Dopamine Transporter

Caption: Proposed mechanism of 2-FMC at the dopamine transporter.

Experimental Workflow for In Vitro DAT Assays

Caption: Workflow for in vitro dopamine transporter assays.

Discussion and Future Directions

The data for 3-FMC strongly supports the classification of fluorinated methcathinone (B1676376) analogs as dopamine transporter substrates.[1] This dual mechanism of reuptake inhibition and release induction leads to a robust increase in synaptic dopamine, which is consistent with the psychostimulant effects observed with this class of compounds. The position of the fluorine atom on the phenyl ring can influence the potency and selectivity for different monoamine transporters.

While no specific computational docking or electrophysiology studies for 2-FMC at DAT were identified, such studies would be invaluable for a more detailed understanding of its binding pose and the conformational changes it induces in the transporter. Electrophysiological studies, such as two-electrode voltage clamp in Xenopus oocytes, could directly measure the currents associated with 2-FMC transport and further confirm its substrate properties.[5] Future research should focus on obtaining direct quantitative data for 2-FMC to confirm the inferences made from its 3-fluoro isomer and to fully characterize its pharmacological profile. A computational study has identified 2-FMC as a potential ligand for the 5-HT2A receptor, suggesting that its pharmacological actions may extend beyond the dopamine transporter.[6]

Conclusion

References

- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacology and Psychoactive Profile of 2-Fluoromethcathinone (2-FMC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoromethcathinone (2-FMC), a synthetic cathinone (B1664624) derivative, has emerged as a psychoactive substance with a distinct neuropharmacological profile. This technical guide provides a comprehensive overview of the current scientific understanding of 2-FMC, focusing on its mechanism of action, interaction with monoamine transporters, and resultant psychoactive effects. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a resource for the scientific community engaged in neuropharmacology and drug development.

Introduction

This compound (2-FMC) is a substituted cathinone, a class of compounds chemically related to the naturally occurring stimulant found in the khat plant. As a designer drug, 2-FMC has been identified in recreational drug markets, prompting scientific investigation into its pharmacological and toxicological properties. Structurally, it is a positional isomer of other fluorinated methcathinone (B1676376) derivatives, such as 3-FMC and 4-FMC, with the fluorine atom substituted at the second position of the phenyl ring. This seemingly minor structural variation can significantly influence the compound's interaction with biological targets and its overall psychoactive profile. This guide aims to provide an in-depth technical analysis of 2-FMC for research and drug development professionals.

Neuropharmacology

Mechanism of Action

The primary mechanism of action of 2-FMC is the modulation of monoaminergic neurotransmission. It functions as a norepinephrine-dopamine releasing agent (NDRA)[1]. This indicates that 2-FMC interacts with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. The elevated levels of dopamine and norepinephrine are primarily responsible for the stimulant and psychoactive effects of the compound.

Interaction with Monoamine Transporters

2-FMC is recognized as a preferential dopamine and norepinephrine active transporter inhibitor and releasing agent[2][3]. While specific binding affinity values (Ki or IC50) for 2-FMC at DAT, NET, and the serotonin (B10506) transporter (SERT) are not extensively documented in the current body of scientific literature, its functional activity as a releasing agent has been characterized.

One study has reported an EC50 value of 48.7 nM for dopamine release induced by 2-FMC[1][4]. The same research indicated that 2-FMC induces 85% of norepinephrine release at a concentration of 10 µM [1][4]. This suggests a potent effect on dopamine release, comparable to that of methcathinone (EC50 of 49.9 nM for dopamine release)[1][4]. The data also suggests that 2-FMC may be relatively more selective or efficacious in inducing dopamine release over norepinephrine release when compared to methcathinone[1][4].

The interaction of 2-FMC with the serotonin transporter (SERT) appears to be less pronounced, a characteristic that distinguishes it from other cathinone derivatives like mephedrone, which have significant serotonergic activity.

Signaling Pathways

The increase in extracellular dopamine and norepinephrine initiated by 2-FMC leads to the activation of downstream signaling pathways. Elevated dopamine in synaptic regions such as the nucleus accumbens and prefrontal cortex activates dopamine receptors (D1-D5), influencing reward, motivation, and executive functions. Similarly, increased norepinephrine activates adrenergic receptors, contributing to the stimulant effects, including increased arousal, heart rate, and blood pressure.

Psychoactive Effects

The psychoactive effects of 2-FMC are consistent with its action as a norepinephrine-dopamine releasing agent. Users and anecdotal reports describe stimulant effects such as:

-

Euphoria and mood elevation: Primarily attributed to the increase in synaptic dopamine.

-

Increased energy and alertness: A result of both elevated dopamine and norepinephrine.

-

Enhanced focus and concentration: Linked to the modulation of catecholamine levels in the prefrontal cortex.

-

Appetite suppression: A common effect of stimulant compounds.

-

Increased sociability and talkativeness.

The psychoactive profile of 2-FMC is often described as being more similar to methamphetamine than to MDMA, which is consistent with its limited interaction with the serotonin system.

Data Presentation

The following tables summarize the available quantitative data for 2-FMC and provide a comparison with its structural isomers and the parent compound, methcathinone.

Table 1: Quantitative Pharmacological Data for 2-FMC

| Compound | Parameter | Value | Transporter/Receptor |

| 2-FMC | EC50 (Dopamine Release) | 48.7 nM[1][4] | DAT |

| 2-FMC | Norepinephrine Release | 85% at 10 µM[1][4] | NET |

Table 2: Comparative Pharmacological Data of Fluorinated Methcathinone Isomers and Methcathinone

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 2-FMC | Not Reported | Not Reported | Not Reported |

| 3-FMC | 26 | 19 | 211 |

| 4-FMC | 330 | 140 | 1300 |

| Methcathinone | 21 | 22 | >10000 |

Data for 3-FMC and Methcathinone from a study on monoamine transporter releasing agents. Data for 4-FMC from a study on substituted methcathinones. These values are for neurotransmitter release (EC50) or uptake inhibition (IC50) and are provided for comparative context.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the in-depth study of 2-FMC's neuropharmacology.

In Vitro Monoamine Transporter Binding Assay

This protocol is designed to determine the binding affinity (Ki) of 2-FMC for DAT, NET, and SERT.

Methodology:

-

Membrane Preparation: Cell membranes expressing human DAT, NET, or SERT are prepared from transfected cell lines (e.g., HEK293).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and a range of concentrations of 2-FMC. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of 2-FMC that inhibits 50% of specific radioligand binding (IC50) is determined by non-linear regression. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

This protocol measures the ability of 2-FMC to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded cells or synaptosomes.

Methodology:

-

Preparation: Use either cell lines stably expressing the monoamine transporters or freshly prepared rodent brain synaptosomes.

-

Loading: Incubate the cells/synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Washing: Wash the preparations to remove excess extracellular radiolabel.

-

Stimulation: Expose the loaded cells/synaptosomes to various concentrations of 2-FMC.

-

Sample Collection: Collect the supernatant at specific time points.

-

Quantification: Measure the amount of radioactivity released into the supernatant using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of total incorporated radioactivity released at each concentration of 2-FMC. Determine the EC50 value for release.

In Vivo Locomotor Activity Assessment

This protocol evaluates the stimulant effects of 2-FMC on spontaneous motor activity in rodents.

Methodology:

-

Animals: Use adult male rodents (e.g., mice or rats) housed under controlled environmental conditions.

-

Apparatus: Utilize an open-field arena equipped with automated activity monitoring systems (e.g., infrared photobeam arrays or video tracking software).

-

Habituation: Acclimate the animals to the testing room and then to the open-field arena for a set period (e.g., 30-60 minutes) to establish a baseline activity level.

-

Drug Administration: Administer various doses of 2-FMC (and a vehicle control) via a systemic route (e.g., intraperitoneal injection).

-

Data Collection: Immediately after injection, place the animals back into the arena and record locomotor activity for a specified duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.

Conclusion

This compound is a potent dopamine and norepinephrine releasing agent with psychoactive effects characteristic of a central nervous system stimulant. Its pharmacological profile appears to be more selective for catecholaminergic systems over the serotonergic system, distinguishing it from other popular synthetic cathinones. While quantitative data on its binding affinities to monoamine transporters are limited, its functional activity as a releasing agent is evident. The experimental protocols outlined in this guide provide a framework for further investigation into the detailed neuropharmacology and potential toxicological profile of 2-FMC. A deeper understanding of this and other emerging psychoactive substances is crucial for both public health and the development of novel therapeutics targeting monoaminergic systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine releasing agent - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Fluoromethcathinone (2-FMC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoromethcathinone (2-FMC), a synthetic cathinone (B1664624) and psychoactive substance. The document details its chemical identity, including its CAS number and molecular formula, and presents its known pharmacological properties. This guide outlines plausible experimental protocols for its synthesis and for the characterization of its effects on monoamine transporters, based on established methodologies for similar compounds. The mechanism of action is also discussed and visually represented. This document is intended to serve as a foundational resource for professionals in the fields of pharmacology, toxicology, and drug development.

Chemical and Physical Properties

This compound, also known as 2-Flephedrone, is a synthetic molecule belonging to the cathinone class of compounds. It is a structural analog of methcathinone (B1676376), with a fluorine atom substituted at the ortho position of the phenyl ring.

| Identifier | Value | Reference(s) |

| CAS Number | 1186137-35-8 | [1] |

| Molecular Formula | C10H12FNO | [1] |

| IUPAC Name | 1-(2-fluorophenyl)-2-(methylamino)propan-1-one | [2] |

| Synonyms | 2-FMC, 2-Flephedrone | [1] |

| Molecular Weight | 181.21 g/mol | [1] |

| Appearance | White powder (as hydrochloride salt) | [2] |

Pharmacological Profile

2-FMC acts as a releasing agent of the monoamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862).[3] Its pharmacological activity has been characterized in vitro, demonstrating its potency at the dopamine transporter.

| Pharmacological Parameter | Value | Reference(s) |

| Dopamine (DA) Release (EC50) | 48.7 nM | [3] |

| Norepinephrine (NE) Release | 85% release at 10 µM | [3] |

Experimental Protocols

The following sections describe plausible experimental methodologies for the synthesis and pharmacological evaluation of 2-FMC. These protocols are based on established procedures for the synthesis of cathinone derivatives and for conducting monoamine transporter assays.

Synthesis of this compound (Plausible Method)

The synthesis of 2-FMC can be achieved through a Friedel-Crafts acylation reaction, a common method for the preparation of cathinone analogs.

Reaction Scheme:

Starting Materials: 2-Bromopropiophenone (B137518), N-methylamine, and a suitable solvent.

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2-bromopropiophenone in a suitable solvent such as dichloromethane.

-

Addition of N-methylamine: Slowly add an excess of N-methylamine solution to the reaction mixture while stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with the addition of a dilute acid (e.g., hydrochloric acid). Separate the aqueous and organic layers.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Monoamine Transporter Release Assay

The following protocol describes a general method for determining the dopamine and norepinephrine releasing properties of a test compound like 2-FMC using rat brain synaptosomes.[4]

Materials:

-

Rat brain tissue (striatum for dopamine, hypothalamus for norepinephrine)

-

[³H]dopamine and [³H]norepinephrine

-

Test compound (2-FMC)

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the respective rat brain regions by differential centrifugation.

-

Preloading with Radiotracer: Incubate the synaptosomes with either [³H]dopamine or [³H]norepinephrine to allow for uptake into the vesicles.

-

Initiation of Release: Add varying concentrations of 2-FMC to the preloaded synaptosomes to induce the release of the radiolabeled neurotransmitter.

-

Termination of Release: After a set incubation period, terminate the release by rapid filtration, separating the synaptosomes from the extracellular medium.

-

Quantification: Measure the amount of radioactivity remaining in the synaptosomes using a scintillation counter.

-

Data Analysis: Calculate the percentage of release for each concentration of 2-FMC and determine the EC50 value by non-linear regression analysis.

Mechanism of Action

This compound's primary mechanism of action is to induce the release of dopamine and norepinephrine from presynaptic neurons by interacting with their respective transporters (DAT and NET).[3] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced dopaminergic and noradrenergic signaling.

Caption: Mechanism of action of this compound (2-FMC).

Conclusion

This technical guide has provided a detailed overview of the chemical, pharmacological, and mechanistic aspects of this compound. The information presented, including its CAS number, molecular formula, and quantitative pharmacological data, serves as a critical resource for the scientific community. The outlined experimental protocols for synthesis and bioassays offer a foundational framework for further research into this and related compounds. A clear understanding of the properties and actions of novel psychoactive substances like 2-FMC is essential for the advancement of pharmacology, toxicology, and the development of potential therapeutic interventions.

References

Exploratory Studies on Novel Fluorinated Cathinone Analogs: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Background on Synthetic Cathinones

Synthetic cathinones are a class of novel psychoactive substances (NPS) structurally related to cathinone (B1664624), the primary psychoactive alkaloid in the khat plant (Catha edulis)[1]. These compounds are β-keto phenethylamines and share structural and pharmacological similarities with amphetamines, such as methamphetamine, and entactogens like MDMA[1][2]. The first synthetic analog, methcathinone (B1676376), was synthesized in the 1920s[3]. In recent decades, a plethora of synthetic cathinone derivatives have emerged on the illicit drug market, often marketed as "bath salts" or "legal highs" to circumvent controlled substance laws[4][5]. Chronic use of these substances can lead to severe adverse effects on the central nervous system, including psychosis, paranoia, and delusions[1].

The primary mechanism of action for synthetic cathinones involves the modulation of monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET)[2][6][7]. Depending on their specific chemical structure, they can act as either reuptake inhibitors, similar to cocaine, or as releasing agents, akin to amphetamine[3][6].

Emergence and Significance of Fluorinated Analogs

In an effort to evade legal restrictions and create compounds with potentially altered pharmacological profiles, clandestine chemists have introduced various modifications to the basic cathinone structure. One common modification is the addition of a fluorine atom to the phenyl ring, creating fluorinated cathinone analogs. The presence of fluorine can significantly alter a molecule's properties, including its ability to cross the blood-brain barrier, its metabolic stability, and its binding affinity for biological targets[8]. Examples of such compounds that have been identified in the illicit market include 4-fluoromethcathinone (4-FMC or flephedrone) and 3-fluoromethcathinone (B604977) (3-FMC)[3][7]. The continuous emergence of these novel fluorinated analogs presents significant challenges for forensic identification and necessitates a thorough understanding of their synthesis, analytical characteristics, and pharmacological effects.

Objectives of this Guide

This technical guide provides a comprehensive overview of the current state of knowledge on novel fluorinated cathinone analogs. It is intended to serve as a resource for researchers, scientists, and drug development professionals. The guide details:

-

Synthetic methodologies for producing these compounds.

-

Analytical techniques for their identification and characterization.

-

Quantitative pharmacological data on their interactions with monoamine transporters.

-

The intracellular signaling pathways affected by their modulation of these transporters.

-

Experimental protocols for their in vitro and in vivo evaluation.

Synthesis and Analytical Characterization

General Synthetic Pathways for Cathinone Analogs

The synthesis of many synthetic cathinones, including fluorinated analogs, often begins with a corresponding propiophenone (B1677668) derivative. A common synthetic route involves the α-bromination of the propiophenone, followed by a reaction with the desired amine to yield the final cathinone product, which is often isolated as a hydrochloride salt.

For example, the synthesis of 4-fluoromethcathinone (4-FMC) starts with 4'-fluoropropiophenone (B1329323). This precursor undergoes α-bromination to form an intermediate, which is then reacted with N-methylamine to produce 4-FMC[9]. A similar pathway can be employed for other fluorinated and non-fluorinated analogs by selecting the appropriate starting propiophenone and amine.

Another general method is the oxidation of a corresponding ephedrine (B3423809) or pseudoephedrine precursor. For instance, methcathinone can be synthesized by the oxidation of ephedrine or pseudoephedrine using potassium permanganate[10]. This method can be adapted for fluorinated analogs, provided the appropriately fluorinated precursor is available.

Detailed Synthesis Protocol: 4-Fluoromethcathinone (4-FMC)

The synthesis of 4-FMC can be achieved through the α-bromination of 4'-fluoropropiophenone followed by reaction with N-methylamine[9].

Step 1: α-Bromination of 4'-Fluoropropiophenone

-

Dissolve 4'-fluoropropiophenone in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with stirring.

-

Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice water to precipitate the crude α-bromo-4-fluoropropiophenone.

-

Filter, wash the solid with water, and dry. The crude product can be purified by recrystallization.

Step 2: Reaction with N-Methylamine

-

Dissolve the purified α-bromo-4-fluoropropiophenone in a suitable solvent, such as toluene.

-

Add a solution of N-methylamine in a solvent like ethanol (B145695) to the reaction mixture.

-

Stir the mixture at room temperature for several hours.

-

After the reaction is complete, the methylamine (B109427) hydrobromide salt will precipitate. Filter off the salt.

-

Evaporate the solvent from the filtrate to obtain the free base of 4-FMC.

-

To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol.

-

The 4-FMC hydrochloride will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried.

Detailed Synthesis Protocol: Fluorinated α-Pyrrolidinovalerophenone (α-PVP) Analogs

The synthesis of fluorinated α-PVP analogs generally follows a similar two-step process starting from the appropriately fluorinated valerophenone[11].

Step 1: α-Bromination of Fluorinated Valerophenone (B195941)

-

To a solution of the desired fluorinated 1-phenylpentan-1-one (valerophenone) in a solvent like diethyl ether, add bromine dropwise with stirring. The reaction is often performed at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude α-bromo intermediate.

Step 2: Reaction with Pyrrolidine (B122466)

-

Dissolve the crude α-bromo-fluorinated valerophenone in a suitable solvent such as acetonitrile.

-

Add pyrrolidine to the solution and stir the reaction mixture at room temperature or with gentle heating.

-

After the reaction is complete, evaporate the solvent.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any pyrrolidine hydrobromide.

-

Dry the organic layer, filter, and evaporate the solvent to obtain the free base of the fluorinated α-PVP analog.

-

The hydrochloride salt can be prepared by dissolving the free base in a solvent like diethyl ether and adding a solution of HCl in ether. The resulting precipitate is filtered and dried.

Analytical Characterization Techniques

GC-MS is a widely used technique for the identification of synthetic cathinones in seized materials[1][4].

Sample Preparation:

-

For powdered samples, dissolve a small amount (e.g., 1-2 mg/mL) in a suitable solvent like methanol.

-

For biological samples like whole blood, a liquid-liquid extraction is typically performed. For example, 200 µL of whole blood can be extracted with 1 mL of an appropriate solvent mixture[12].

-

Derivatization, for instance with pentafluoropropionyl anhydride, may be used to improve chromatographic properties[12].

Instrumentation and Parameters:

-

Gas Chromatograph: A typical GC system would be equipped with a capillary column such as a 5% phenyl-methylpolysiloxane column.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 80°C held for 1 minute, then ramped up to 300°C at a rate of 20°C/minute, and held for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification and enhanced selectivity[12][13].

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of novel synthetic cathinones, including the differentiation of positional isomers of fluorinated compounds[14]. Both ¹H and ¹⁹F NMR are particularly useful for fluorinated analogs[15].

Sample Preparation:

-

Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

-

Add an internal standard if quantitative analysis is required.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

¹H NMR: Standard parameters are used to acquire the proton spectrum. The chemical shifts, coupling constants, and integration of the signals provide detailed structural information.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

¹⁹F NMR: This is particularly useful for fluorinated compounds. The chemical shift of the fluorine signal can help determine its position on the aromatic ring[15]. For example, the ¹⁹F NMR chemical shifts for ortho-, meta-, and para-substituted fluorobenzenes are distinct[15].

-

2D NMR techniques: COSY, HSQC, and HMBC experiments can be used to establish the connectivity of protons and carbons in the molecule, confirming the structure.

Pharmacological Profile: In Vitro Studies

Mechanism of Action at Monoamine Transporters

Fluorinated cathinone analogs, like their non-fluorinated counterparts, exert their primary pharmacological effects by interacting with DAT, SERT, and NET[3][6]. They can be broadly classified into two categories based on their mechanism of action:

-

Reuptake Inhibitors (Blockers): These compounds bind to the transporters and prevent the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations. This mechanism is similar to that of cocaine. Many of the α-pyrrolidinophenone derivatives, including α-PVP, fall into this category[6].

-

Releasing Agents (Substrates): These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines and promote their reverse transport out of the neuron through the transporters. This mechanism is similar to that of amphetamine. Mephedrone and some of its fluorinated analogs are examples of monoamine releasers[6].

The relative activity at the different transporters (DAT vs. SERT vs. NET) determines the specific psychostimulant and behavioral effects of each compound.

Quantitative Analysis of Transporter Interactions

The interaction of fluorinated cathinone analogs with monoamine transporters is quantified using in vitro assays that measure their binding affinity and functional potency.

Binding affinity is a measure of how strongly a compound binds to a transporter. It is typically determined using radioligand binding assays and is expressed as the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity. These assays are often performed using membrane preparations from cells (e.g., HEK 293 cells) that have been engineered to express a specific human monoamine transporter (hDAT, hSERT, or hNET)[6].

Functional potency measures the ability of a compound to either inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) or to induce the release of a preloaded radiolabeled substrate.

-

IC50 (Inhibitory Concentration 50): This is the concentration of a compound that inhibits 50% of the specific uptake of a radiolabeled substrate. It is a measure of the potency of reuptake inhibitors.

-

EC50 (Effective Concentration 50): This is the concentration of a compound that elicits 50% of the maximal release of a preloaded radiolabeled substrate. It is a measure of the potency of releasing agents.

These functional assays are also typically performed in cell lines expressing the specific transporters or in isolated nerve terminals (synaptosomes) from rodent brains[16].

Data Presentation: Comparative Tables of In Vitro Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of selected fluorinated cathinone analogs and related compounds at human monoamine transporters.

Table 1: Binding Affinities (Ki, nM) of Selected Cathinones at Monoamine Transporters

| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | Reference |

| Fluorinated Analogs | ||||

| 3-FMC | 1,690 | 2,050 | 410 | [6] |

| 4-FMC (Flephedrone) | 1,130 | 3,360 | 380 | [17] |

| Non-Fluorinated Analogs | ||||

| Methcathinone | 340 | >30,000 | 1,160 | [17] |

| Mephedrone | 1,210 | 2,130 | 500 | [17] |

| Methylone | 1,600 | 2,680 | 1,490 | [17] |

| α-PVP | 22.2 | 16,140 | 145 | [6] |

| Reference Compounds | ||||

| Cocaine | 510 | 370 | 660 | [17] |

| Methamphetamine | 530 | 6,360 | 800 | [17] |

| MDMA | 2,750 | 830 | 1,770 | [17] |

Table 2: Functional Potencies (IC50, nM) for Uptake Inhibition of Selected Cathinones

| Compound | hDAT IC50 (nM) | hSERT IC50 (nM) | hNET IC50 (nM) | Reference |

| Fluorinated Analogs | ||||

| 3-FMC | 450 | 730 | 110 | [6] |

| 4-FMC (Flephedrone) | 130 | 600 | 70 | [17] |

| Non-Fluorinated Analogs | ||||

| Methcathinone | 110 | 3,370 | 40 | [17] |

| Mephedrone | 490 | 560 | 160 | [17] |

| Methylone | 330 | 770 | 1,080 | [17] |

| α-PVP | 24 | 2,238 | 39 | [16] |

| Reference Compounds | ||||

| Cocaine | 270 | 250 | 250 | [17] |

| Methamphetamine | 24.5 | 3,310 | 43 | [17] |

| MDMA | 850 | 190 | 480 | [17] |

Signaling Pathways of Monoamine Transporter Modulation

The interaction of fluorinated cathinone analogs with monoamine transporters initiates intracellular signaling cascades that can modulate transporter function and trafficking. These pathways often involve protein kinases and phosphatases.

Dopamine Transporter (DAT) Signaling

The function of DAT is regulated by several protein kinases, most notably Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK)[5][18].

-

PKC Activation: Activation of PKC leads to the phosphorylation of DAT, primarily on serine residues in its N-terminus[18]. This phosphorylation event can decrease the maximal velocity of dopamine uptake (Vmax) and promote the internalization of DAT from the cell surface, both of which reduce dopamine clearance from the synapse[5][19].

-

ERK Pathway: In contrast to PKC, the ERK signaling pathway can upregulate DAT surface levels and transport capacity, thereby increasing dopamine clearance[5].

The interplay between these and other signaling pathways determines the overall functional status of DAT.

Serotonin Transporter (SERT) Signaling

SERT function is also dynamically regulated by protein phosphorylation. Protein Kinase C (PKC) and Protein Kinase A (PKA) are key players in this regulation.

-

PKC-Mediated Regulation: Activation of PKC can lead to the phosphorylation of SERT and a subsequent reduction in its cell surface expression, thereby decreasing serotonin uptake[17][20]. Interestingly, this PKC-dependent phosphorylation can be prevented by transporter substrates like serotonin and amphetamines, but not by reuptake inhibitors like cocaine[17].

-

PKA-Mediated Regulation: The PKA pathway has also been implicated in the regulation of SERT expression and function.

In Vivo Behavioral Pharmacology

Assessment of Psychostimulant Effects

The psychostimulant properties of novel fluorinated cathinone analogs are typically assessed in animal models using behavioral pharmacology assays.

This assay measures the stimulant effects of a compound by quantifying the exploratory and general motor activity of rodents in a novel environment. An increase in locomotor activity is a hallmark of psychostimulant drugs. Compounds are administered at various doses, and activity is monitored over time in an open-field arena equipped with infrared beams or video tracking software.

This procedure is used to assess the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse. Animals are trained to press one of two levers to receive a reward (e.g., food) depending on whether they were administered a known stimulant (e.g., cocaine or methamphetamine) or a saline vehicle. Once trained, the novel compound is administered, and the lever on which the animal predominantly responds indicates whether the subjective effects of the novel compound are similar to the training drug.

Experimental Protocols for In Vivo Studies

Locomotor Activity Assay Protocol:

-

Habituation: Individually house mice or rats in the testing room for at least 1 hour before the experiment. Place each animal in the open-field apparatus (e.g., a 40 x 40 cm clear plastic box) for a 30-60 minute habituation period.

-

Drug Administration: After habituation, administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

-

Data Collection: Immediately place the animal back into the open-field apparatus and record locomotor activity (e.g., distance traveled, number of beam breaks) in 5-10 minute intervals for a period of 2-3 hours.

-

Data Analysis: Analyze the data to determine the dose-dependent effects of the compound on locomotor activity and the time course of these effects.

Drug Discrimination Protocol:

-

Training: Train rats on a fixed-ratio schedule of food reinforcement in a two-lever operant chamber. On training days, administer either the training drug (e.g., 10 mg/kg cocaine, IP) or vehicle 15 minutes before the session. Responses on one lever are reinforced after drug administration, while responses on the other lever are reinforced after vehicle administration. Training continues until the animals reliably respond on the correct lever.

-

Substitution Testing: Once training criteria are met, test sessions are conducted. Various doses of the novel fluorinated cathinone analog are administered prior to the session. The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

-

Data Analysis: Generate dose-response curves for substitution to determine the potency and efficacy of the novel compound in producing subjective effects similar to the training drug.

Conclusion and Future Directions

Novel fluorinated cathinone analogs represent a significant and evolving class of synthetic drugs. Their pharmacology is complex, with individual compounds displaying unique profiles of activity at the three major monoamine transporters. This guide has provided a comprehensive overview of their synthesis, analysis, and in vitro and in vivo pharmacology.

Future research should focus on:

-

The synthesis and pharmacological evaluation of a wider range of fluorinated analogs to establish more detailed structure-activity relationships.

-

In-depth metabolic studies to identify the major metabolites of these compounds and assess their potential toxicity.

-

Further elucidation of the specific downstream signaling targets of these compounds to better understand the molecular basis of their psychoactive and toxic effects.

-

The development of rapid and reliable analytical methods for the detection of these novel compounds in forensic and clinical settings.

A thorough understanding of these substances is crucial for informing public health policies, developing effective treatment strategies for users, and aiding law enforcement in their efforts to control the spread of these potentially harmful drugs.

References

- 1. Development and Evaluation of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for Analysis of Synthetic Cathinones | NIST [nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts [ouci.dntb.gov.ua]

- 4. unodc.org [unodc.org]

- 5. Phosphorylation Mechanisms in Dopamine Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Fluoromethcathinone - Wikipedia [en.wikipedia.org]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 10. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. shimadzu.com [shimadzu.com]

- 14. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphorylation and sequestration of serotonin transporters differentially modulated by psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of Dopamine Transporter Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data interpretation of 2-FMC (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Fluoromethcathinone (2-FMC)

Introduction

This compound (2-FMC), a synthetic cathinone (B1664624), is a psychoactive substance that has emerged in the illicit drug market. As a member of the phenethylamine (B48288) class, its chemical structure is similar to other stimulants. Accurate identification and characterization of 2-FMC are crucial for forensic laboratories, researchers, and drug development professionals. This guide provides a detailed overview of the interpretation of its spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with standardized experimental protocols and visual aids to facilitate understanding.

Chemical Structure

2-FMC, with the IUPAC name 1-(2-fluorophenyl)-2-(methylamino)propan-1-one, is a structural isomer of other fluorinated methcathinones like 3-FMC and 4-FMC (flephedrone).[1][2] The position of the fluorine atom on the phenyl ring is the key differentiator, which gives rise to subtle but identifiable differences in its spectroscopic signatures, particularly in NMR and IR spectroscopy.[2]

Caption: Molecular structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. For 2-FMC, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous identification.

¹H NMR Data

The ¹H NMR spectrum of 2-FMC is expected to show distinct signals for the aromatic protons, the methine proton (Hα), the methyl protons on the side chain (Hβ), and the N-methyl protons. The aromatic region will be complex due to the ortho-position of the fluorine atom, which induces splitting of adjacent proton signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H3', H4', H5', H6') | 7.2 - 7.8 | Multiplet (m) | - |

| Methine (Hα) | ~4.5 - 5.0 | Quartet (q) | ~7.0 |

| N-Methyl (N-CH₃) | ~2.5 | Singlet (s) | - |

| Methyl (Cβ-H₃) | ~1.5 | Doublet (d) | ~7.0 |

Note: Predicted values are based on the analysis of related cathinone structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.[3][4][5]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon is typically observed furthest downfield. The aromatic carbons will show splitting due to coupling with the fluorine atom (C-F coupling).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C1') | 120 - 135 (d, ¹JCF) |

| Aromatic (C2') | 158 - 162 (d, ¹JCF) |

| Aromatic (C3', C4', C5', C6') | 115 - 135 |

| Methine (Cα) | 60 - 65 |

| N-Methyl (N-CH₃) | 30 - 35 |

| Methyl (Cβ) | 15 - 20 |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.[6][7] The carbon attached to the fluorine (C2') and the adjacent carbon (C1') will exhibit the largest C-F coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-FMC is characterized by strong absorption bands corresponding to the carbonyl group, aromatic C-H bonds, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000 - 3100 | C-H Stretch | Aromatic |

| ~2800 - 3000 | C-H Stretch | Aliphatic (CH, CH₃) |

| ~2700 - 2400 | N-H Stretch | Amine Salt (if protonated) |

| ~1700 | C=O Stretch | Ketone |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1200 - 1300 | C-F Stretch | Aryl-Fluoride |

| ~1100 - 1200 | C-N Stretch | Amine |

Note: These are characteristic absorption regions. The fingerprint region (<1500 cm⁻¹) will contain numerous bands that are unique to the molecule's overall structure.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for its identification. For cathinones, Electron Ionization (EI) is commonly used in conjunction with Gas Chromatography (GC-MS).

Molecular Ion and Fragmentation

The molecular formula of 2-FMC is C₁₀H₁₂FNO, corresponding to a monoisotopic mass of approximately 181.09 Da.[1] The mass spectrum is typically dominated by fragments resulting from α-cleavage, a characteristic fragmentation pathway for cathinones.[8]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

| 181 | [C₁₀H₁₂FNO]⁺ | Molecular Ion (M⁺) |

| 123 | [C₇H₄FO]⁺ | 2-Fluorobenzoyl cation, from cleavage of the Cα-C(O) bond |

| 58 | [C₃H₈N]⁺ | Iminium cation [CH(CH₃)=NHCH₃]⁺, from α-cleavage. This is often the base peak.[2] |

The primary fragmentation involves the cleavage of the bond between the carbonyl carbon and the α-carbon. This leads to the formation of a stable iminium cation (m/z 58) and a substituted benzoyl cation. The presence of the m/z 58 fragment is highly indicative of a methcathinone (B1676376) structure.[9][10][11]

Caption: Key fragmentation pathway of 2-FMC in mass spectrometry.

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and reliable spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the 2-FMC sample (typically as a hydrochloride salt) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d).

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[3][12]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

FTIR Spectroscopy Protocol (ATR Method)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental interferences.[13]

-

Sample Preparation: Place a small amount of the powdered 2-FMC sample directly onto the ATR crystal.[14][15]

-

Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Protocol

-

Sample Preparation: Dissolve a small amount of the 2-FMC sample in a suitable volatile solvent (e.g., methanol (B129727) or ethyl acetate) to a concentration of approximately 1 mg/mL. For the hydrochloride salt, a basic extraction may improve chromatography.[16]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer. A non-polar capillary column (e.g., DB-5ms or equivalent) is commonly used.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

MS Conditions:

-

Data Analysis: Identify the chromatographic peak corresponding to 2-FMC. Analyze the resulting mass spectrum by identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library if available.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis and identification of a suspected 2-FMC sample.

Caption: A logical workflow for the spectroscopic analysis of 2-FMC.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach for unambiguous identification. Mass spectrometry provides crucial information on molecular weight and the characteristic cathinone fragmentation pattern. Infrared spectroscopy confirms the presence of key functional groups. Finally, NMR spectroscopy offers the definitive structural elucidation, allowing for the differentiation between 2-FMC and its positional isomers. The combination of these techniques, guided by standardized protocols, provides a robust framework for the accurate characterization of this and other synthetic cathinones.

References

- 1. This compound | C10H12FNO | CID 71316821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectra-analysis.com [spectra-analysis.com]

- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 4. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. shimadzu.com [shimadzu.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. From powder to pill – quality control of pharmaceutical goods – secrets of science [shimadzu-webapp.eu]

- 16. unodc.org [unodc.org]

- 17. Development and Evaluation of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for Analysis of Synthetic Cathinones | NIST [nist.gov]

- 18. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigation into the Abuse Potential of 2-Fluoromethcathinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an initial investigation into the abuse potential of 2-Fluoromethcathinone (2-FMC), a synthetic cathinone (B1664624) and psychostimulant. Due to the limited availability of comprehensive data on 2-FMC, this report supplements the existing information with a detailed analysis of its positional isomer, 3-Fluoromethcathinone (3-FMC), to provide a more thorough understanding of the potential risks associated with this class of compounds. This guide summarizes key pharmacological data, details experimental protocols from relevant studies, and presents signaling pathways and experimental workflows through diagrams to facilitate further research and drug development efforts.

Introduction

Synthetic cathinones, often referred to as "bath salts," represent a large and evolving class of novel psychoactive substances (NPS) with stimulant properties.[1] These compounds are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[1] Their mechanism of action typically involves the modulation of monoamine neurotransmission, primarily by inhibiting the reuptake and/or stimulating the release of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[2][3] This modulation of key neurotransmitter systems, particularly the dopaminergic pathway, is strongly associated with the abuse potential of psychostimulant drugs.[4]

This compound (2-FMC), also known as 2-flephedrone, is a designer drug of the cathinone family that acts as a dopamine and norepinephrine releasing agent (NDRA).[5] While specific data on the abuse liability of 2-FMC is scarce, its pharmacological profile suggests a potential for abuse similar to other psychostimulants. This guide aims to consolidate the available quantitative data for 2-FMC and its isomer, 3-FMC, to provide a foundational understanding for researchers.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for 2-FMC and 3-FMC.

Table 1: In Vitro Monoamine Releaser Activity

| Compound | Transporter | EC50 (nM) | Emax (% Release) | Reference |

| This compound (2-FMC) | Dopamine | 48.7 | Not Reported | [5] |

| Norepinephrine | Not Reported | 85% at 10 µM | [5] | |

| Methcathinone (for comparison) | Dopamine | 49.9 | Not Reported | [5] |

| Norepinephrine | 22.4 | 100% at 10 µM | [5] |

Table 2: In Vivo Locomotor Activity of 3-Fluoromethcathinone (3-FMC) in Mice

| Dose (mg/kg, i.p.) | Horizontal Activity (Total Distance in cm) | Duration of Effect (min) | Reference |

| 1 | No significant effect | - | [6] |

| 3 | Significant increase | > 120 | [6] |

| 10 | Potent stimulation | > 120 | [6] |

Table 3: In Vivo Neurochemical Effects of 3-Fluoromethcathinone (3-FMC) in Mouse Striatum (Microdialysis)

| Dose (mg/kg, i.p.) | Neurotransmitter | Peak Increase (% of Basal Level) | Time to Peak (min) | Reference |

| 3 | Dopamine | ~540% | 20 | [6] |

| Serotonin | ~400% | 20 | [6] | |

| 10 | Dopamine | ~1300% | 20 | [6] |

| Serotonin | ~830% | 40 | [6] |

Table 4: Drug Discrimination Studies with 3-Fluoromethcathinone (3-FMC)

| Training Drug | Test Drug | Result | Reference |

| Cocaine (10 mg/kg, i.p.) | 3-FMC | Full Substitution | [7] |

| Methamphetamine (1 mg/kg, i.p.) | 3-FMC | Full Substitution | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Monoamine Releaser Assay

-

Objective: To determine the potency (EC50) and efficacy (Emax) of a compound to induce the release of dopamine and norepinephrine from presynaptic nerve terminals.

-

Methodology (based on similar studies):

-

Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine) is homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes.

-

Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine or [³H]norepinephrine) to allow for uptake into the vesicles.

-

Superfusion: The radiolabeled synaptosomes are placed in a superfusion apparatus and continuously perfused with a physiological buffer.

-

Drug Application: After a stable baseline of radiolabel release is established, the test compound (e.g., 2-FMC) is added to the superfusion buffer at various concentrations.

-

Sample Collection: Fractions of the superfusate are collected at regular intervals.

-

Quantification: The amount of radioactivity in each fraction is measured using liquid scintillation counting.

-

Data Analysis: The amount of released radioactivity is expressed as a percentage of the total radioactivity in the synaptosomes. EC50 and Emax values are calculated by fitting the concentration-response data to a sigmoid curve.

-

Spontaneous Locomotor Activity in Mice

-

Objective: To assess the psychostimulant effects of a compound by measuring changes in locomotor activity.

-

Methodology (as described for 3-FMC): [6]

-

Animals: Adult male C57BL/6J mice are used.

-

Apparatus: Automated locomotor activity cages equipped with infrared beams to detect horizontal and vertical movements.

-

Habituation: Mice are individually placed in the activity cages and allowed to habituate for a period (e.g., 30-60 minutes) before drug administration.

-

Drug Administration: The test compound (e.g., 3-FMC) or vehicle is administered via intraperitoneal (i.p.) injection.

-

Data Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded continuously for a set duration (e.g., 120 minutes) post-injection.

-

Data Analysis: The data is typically binned into time intervals (e.g., 5 or 10 minutes) and analyzed using analysis of variance (ANOVA) to compare the effects of different doses over time.

-

In Vivo Microdialysis in the Mouse Striatum

-

Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in a specific brain region of a freely moving animal following drug administration.

-

Methodology (as described for 3-FMC): [6]

-

Animals: Adult male C57BL/6J mice are used.

-

Surgical Procedure: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the striatum. The cannula is secured with dental cement.

-

Recovery: Animals are allowed to recover from surgery for at least 24 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.

-

Drug Administration: The test compound (e.g., 3-FMC) or vehicle is administered (i.p.).

-

Post-Drug Sample Collection: Dialysate collection continues for a set period after drug administration.

-

Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration and analyzed over time.

-

Drug Discrimination in Rats

-

Objective: To assess the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse in trained animals.

-

Methodology (based on similar studies): [7]

-

Animals: Rats are used and are typically food-restricted to motivate responding.

-

Apparatus: Standard operant conditioning chambers with two levers and a food pellet dispenser.

-

Training: Rats are trained to press one lever after receiving an injection of a known drug of abuse (e.g., cocaine or methamphetamine) and the other lever after receiving a saline injection to receive a food reward.

-

Substitution Testing: Once the rats have learned to reliably discriminate between the drug and saline, they are administered various doses of the test compound (e.g., 3-FMC). The percentage of responses on the drug-appropriate lever is measured.

-

Data Analysis: Full substitution is considered to have occurred if the test compound produces a high percentage (e.g., >80%) of responding on the drug-appropriate lever.

-

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway of 2-FMC's Rewarding Effects